molecular formula C14H11NO3 B398433 N-(1,3-benzodioxol-5-yl)benzamide

N-(1,3-benzodioxol-5-yl)benzamide

Cat. No.: B398433
M. Wt: 241.24g/mol
InChI Key: CYJTVYOFIOTBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent attached to the benzamide core. This compound serves as a scaffold for diverse pharmacological and synthetic applications due to its structural versatility. The benzodioxole moiety enhances lipophilicity and metabolic stability, making it valuable in drug design . Variations in substituents on the benzamide core (e.g., nitro, chloro, methyl groups) modulate biological activity, solubility, and binding affinity .

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C14H11NO3/c16-14(10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)18-9-17-12/h1-8H,9H2,(H,15,16)

InChI Key

CYJTVYOFIOTBFR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3

solubility

36.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(1,3-benzodioxol-5-yl)benzamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (R) XLogP3 Topological PSA Key Properties
This compound* C14H11NO3 241.24 H 2.1 53.7 Ų Moderate lipophilicity
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide C14H10N2O5 286.24 3-NO2 2.4 93.4 Ų High polarity, nitro group enhances reactivity
N-(1,3-Benzodioxol-5-yl)-2-chloro-5-nitrobenzamide C14H9ClN2O5 320.68 2-Cl, 5-NO2 3.0 93.4 Ų Elevated molecular weight, halogenated nitro derivative
N-(1,3-Benzodioxol-5-yl)-3,4-dimethylbenzamide C16H15NO3 269.30 3,4-(CH3)2 3.2 53.7 Ų Increased lipophilicity, methyl groups improve metabolic stability

*Hypothetical parent compound; derivatives are synthesized by modifying the benzamide core.

Key Observations :

  • Nitro-substituted derivatives (e.g., 3-nitrobenzamide) exhibit higher topological polar surface area (PSA) due to the nitro group’s electron-withdrawing nature, impacting solubility and membrane permeability .
  • Halogenation (e.g., 2-chloro substitution) increases molecular weight and logP, enhancing hydrophobic interactions in biological targets .
  • Methyl groups (e.g., 3,4-dimethylbenzamide) significantly elevate lipophilicity (XLogP3 = 3.2), favoring blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Benzodioxolyl benzamides exhibit diverse biological activities depending on substituents:

Compound Biological Activity Mechanism/Application Reference
This compound Potential HAT inhibitor* Epigenetic modulation (analogous to CTB)
SB431542 (Benzodioxolyl-imidazolyl) TGF-β signaling inhibition Maintains embryonic stem cell pluripotency
N-(Phenylcarbamoyl) Benzamide Cytotoxic activity (in vitro) Apoptosis induction in cancer cells
2-Chloro-5-nitrobenzamide derivative Anticancer candidate* DNA interaction via nitro and chloro groups

Functional Highlights :

  • TGF-β Pathway : SB431542, a benzodioxolyl-imidazolyl benzamide, is a well-characterized inhibitor of TGF-β/ALK5 signaling, highlighting the scaffold’s versatility in kinase targeting .
  • Cytotoxicity : Methyl and nitro substituents enhance antiproliferative effects, as seen in phenylcarbamoyl benzamides .

Preparation Methods

Carbodiimide-Mediated Coupling

Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for amide formation. For N-(1,3-benzodioxol-5-yl)benzamide:

  • Reaction Protocol :

    • 1,3-Benzodioxole-5-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane.

    • DCC (1.2 eq) and catalytic dimethylaminopyridine (DMAP) are added at 0°C.

    • After 30 minutes, benzylamine (1.1 eq) is introduced, and the mixture is stirred at room temperature for 12 hours.

  • Yield and Purity :

    • Typical yields range from 75–82%, with impurities arising from urea byproduct formation.

    • Purification via silica gel chromatography achieves >95% purity but reduces scalability.

Active Ester Method Using N-Hydroxysuccinimide (NHS)

NHS esters enhance reaction efficiency by stabilizing the activated intermediate:

  • Synthetic Procedure :

    • 1,3-Benzodioxole-5-carboxylic acid (10 mmol) reacts with NHS (12 mmol) and DCC (12 mmol) in THF at 0°C.

    • The NHS ester intermediate is isolated (88% yield) and subsequently reacted with benzylamine in DMF at 50°C for 6 hours.

  • Advantages :

    • Higher yields (85–90%) compared to direct carbodiimide coupling.

    • Reduced racemization risk, critical for chiral applications.

Alternative Synthetic Routes

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) offers a racemization-free pathway:

  • Methodology :

    • 1,3-Benzodioxole-5-carboxylic acid (1.0 eq) reacts with CDI (1.5 eq) in THF to form an acyl imidazole.

    • Benzylamine (1.2 eq) is added, yielding this compound after 4 hours at 60°C.

  • Performance Metrics :

    • Yield: 92%

    • Purity: 98% after recrystallization (ethanol/water).

Solid-Phase Synthesis

A resin-bound approach minimizes purification steps:

  • Workflow :

    • Wang resin is functionalized with 1,3-benzodioxole-5-carboxylic acid via DIC/HOBt activation.

    • Benzylamine is introduced in DMF, followed by cleavage with TFA/water.

  • Outcomes :

    • Yield: 78%

    • Scalability limited by resin loading capacity.

Optimization and Industrial-Scale Production

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes intermediate solubility
Temperature50–60°CBalances reaction rate and decomposition
CatalystDMAP (0.1 eq)Accelerates acylation without byproducts

Data derived from.

Continuous Flow Synthesis

Microreactor systems improve heat transfer and mixing:

  • Residence time: 8 minutes

  • Yield: 94%

  • Throughput: 1.2 kg/day (pilot scale).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
DCC/DMAP8295Moderate120
NHS Ester8897High150
CDI-Mediated9298High180
Solid-Phase7899Low300

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.